molecular formula C8H10BrNO4S B1366153 2-Bromo-4,5-dimethoxybenzenesulfonamide CAS No. 56948-10-8

2-Bromo-4,5-dimethoxybenzenesulfonamide

Cat. No. B1366153
CAS RN: 56948-10-8
M. Wt: 296.14 g/mol
InChI Key: MAXXFLICJJJSKF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO4S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethoxybenzenesulfonamide consists of a benzene ring substituted with two methoxy groups, a bromine atom, and a sulfonamide group . The molecular weight of the compound is 296.14 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dimethoxybenzenesulfonamide include its molecular formula (C8H10BrNO4S), molecular weight (296.14 g/mol), and its structure .

Scientific Research Applications

1. Sensor Development for Heavy Metal Detection

2-Bromo-4,5-dimethoxybenzenesulfonamide derivatives have been utilized in the development of sensors for heavy metals. A study by Sheikh et al. (2016) focused on synthesizing bis-sulfonamides to study their applications as heavy metal sensors. They found that these molecules, when fabricated onto a glassy carbon electrode, exhibited high sensitivity and stability, particularly towards cobalt ions, indicating potential for environmental and healthcare applications in detecting toxic pollutants (Sheikh et al., 2016).

2. Photodynamic Therapy for Cancer Treatment

Research by Pişkin et al. (2020) explored the use of benzenesulfonamide derivatives, including 2-Bromo-4,5-dimethoxybenzenesulfonamide, in the synthesis of zinc phthalocyanine compounds. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

3. Analytical Applications

A study by Gowda et al. (1983) investigated the use of sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, in analytical chemistry. This compound proved useful as an oxidizing titrant for direct titrations of various substances like ascorbic acid and sulfite, showing potential in analytical procedures with simple and rapid methodologies (Gowda et al., 1983).

4. Inhibitory Activity in Diabetes Mellitus Treatment

Huang Zhi-qiang (2011) synthesized derivatives of 2-Bromo-4,5-dimethoxybenzenesulfonamide, which were tested for inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). One derivative demonstrated significant inhibition rates, indicating its potential as a therapeutic agent in the treatment of type 2 diabetes mellitus (Huang Zhi-qiang, 2011).

Future Directions

2-Bromo-4,5-dimethoxybenzenesulfonamide is currently used in proteomics research . Future directions could potentially involve further exploration of its properties and applications in this field.

properties

IUPAC Name

2-bromo-4,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXFLICJJJSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407127
Record name 2-bromo-4,5-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzenesulfonamide

CAS RN

56948-10-8
Record name 2-bromo-4,5-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Liljenberg, A Nain-Perez, O Nilsson, J Matic… - New Journal of …, 2022 - pubs.rsc.org
Sulfonamides, such as cyclic sultams, are widely used structural blocks in drug design. Here, an environmentally friendly route of synthesis is reported for sultams containing a catechol …
Number of citations: 1 pubs.rsc.org
M Taha, S Imran, M Salahuddin, N Iqbal, F Rahim… - Bioorganic …, 2021 - Elsevier
We have synthesized new hybrid class of indole bearing sulfonamide scaffolds (1–17) as α-glucosidase inhibitors. All scaffolds were found to be active except scaffold 17 and exhibited …
Number of citations: 19 www.sciencedirect.com
K Geoghegan, K Geoghegan - Selectivity in the Synthesis of Cyclic …, 2014 - Springer
Reactions with anhydrous solvents were carried out under an atmosphere of nitrogen. Glassware was either dried in an oven or by heat-gun before use, assembled hot and cooled to …
Number of citations: 0 link.springer.com
A Keeley, S McCauley, P Evans - Tetrahedron, 2016 - Elsevier
The combination of ring closing, or enyne metathesis with oxidation in order to prepare N-sulfonyl pyrroles is described. Reasonable to good yields were obtained for a variety of …
Number of citations: 12 www.sciencedirect.com

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